Uracil-13c4,15n2

Description

Rationale for Site-Specific Isotopic Labeling of Uracil (B121893) (e.g., Uracil-13c4,15n2)

Uracil is a pyrimidine (B1678525) nucleobase that is fundamental to RNA structure and function. medchemexpress.commedchemexpress.com The rationale for using a specifically labeled compound like this compound, where all four carbon atoms and both nitrogen atoms are heavy isotopes, is multifold. This comprehensive labeling provides a distinct mass shift that makes it an excellent internal standard for the precise quantification of unlabeled uracil in biological samples using mass spectrometry. caymanchem.comcaymanchem.com

Furthermore, the site-specific placement of isotopes is crucial for detailed mechanistic and structural studies. nih.govacs.org In NMR spectroscopy, for example, the incorporation of ¹³C and ¹⁵N can enhance spectral resolution and provide information about the three-dimensional structure and dynamics of RNA molecules. silantes.comsilantes.com By knowing which atoms are labeled, scientists can more easily assign signals in complex spectra and probe specific interactions within an RNA molecule or between RNA and other molecules like proteins. nih.govoup.com This level of detail is often not achievable with uniformly labeled compounds where all carbons or nitrogens are replaced with their heavy isotopes.

Overview of Foundational and Emerging Research Domains Utilizing Labeled Uracil Derivatives

The applications of stable isotope-labeled uracil derivatives, including this compound, span a wide array of research areas.

Foundational Research Applications:

Metabolic Flux Analysis: Labeled uracil is used to trace the pathways of nucleotide biosynthesis and degradation. silantes.commedchemexpress.commedchemexpress.com By monitoring the incorporation of the labeled atoms into RNA and other metabolites, researchers can quantify the rates of these pathways under different physiological or pathological conditions. researchgate.netresearchgate.net

Nucleic Acid Structural Biology: The use of labeled uracil is critical for determining the three-dimensional structures of RNA molecules using NMR spectroscopy. silantes.comsilantes.comnih.gov This has been instrumental in understanding the function of various types of RNA, such as ribozymes and regulatory RNAs.

Internal Standards for Quantification: Due to their distinct mass, compounds like this compound serve as ideal internal standards in mass spectrometry-based analyses, allowing for accurate measurement of uracil concentrations in complex biological matrices. caymanchem.comcaymanchem.comnih.gov

Emerging Research Applications:

Cancer Metabolism: Researchers are using stable isotope tracing to investigate how cancer cells reprogram their metabolism to support rapid growth. researchgate.net Labeled uracil can help elucidate the altered nucleotide metabolism that is a hallmark of many cancers. researchgate.net

Drug Development: The pharmacokinetic and metabolic profiles of new drug candidates can be studied using stable isotope labeling. medchemexpress.commedchemexpress.comchemsrc.com This includes understanding how drugs that target nucleotide metabolism affect their intended pathways.

Microbial and Environmental Studies: Labeled uracil can be used to trace nutrient cycling and microbial activity in various ecosystems. silantes.comresearchgate.net This helps in understanding the role of microorganisms in environmental processes. silantes.com

Interactive Data Table: Applications of this compound

| Research Area | Specific Application | Analytical Technique(s) | Key Insights Gained |

| Metabolomics | Metabolic flux analysis of nucleotide pathways. | Mass Spectrometry (MS) | Quantifying rates of synthesis and degradation. silantes.commedchemexpress.com |

| Structural Biology | Elucidating 3D structures of RNA. | Nuclear Magnetic Resonance (NMR) | Understanding RNA folding and function. silantes.comsilantes.com |

| Quantitative Analysis | Internal standard for uracil measurement. | Mass Spectrometry (MS) | Accurate quantification in biological samples. caymanchem.comcaymanchem.com |

| Cancer Research | Investigating altered nucleotide metabolism. | MS, NMR | Identifying metabolic vulnerabilities in tumors. researchgate.net |

| Pharmacology | Studying drug metabolism and pharmacokinetics. | MS | Evaluating the effects of new drug compounds. medchemexpress.commedchemexpress.com |

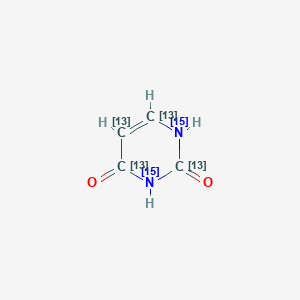

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N2O2 |

|---|---|

Molecular Weight |

118.044 g/mol |

IUPAC Name |

(2,4,5,6-13C4,1,3-15N2)1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

ISAKRJDGNUQOIC-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][15NH][13C](=O)[15NH][13C]1=O |

Canonical SMILES |

C1=CNC(=O)NC1=O |

Origin of Product |

United States |

Advanced Analytical Techniques Leveraging Uracil 13c4,15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a pivotal technique for elucidating the structure, dynamics, and interactions of biological macromolecules at an atomic level. The incorporation of stable isotopes like 13C and 15N is crucial for these studies, particularly for complex biomolecules such as ribonucleic acid (RNA).

Structural and Dynamics Studies of RNA and Nucleic Acids via Stable Isotope Labeling

The determination of the three-dimensional structures of RNA and other nucleic acids is fundamental to understanding their biological functions. However, the inherent complexity and potential for conformational flexibility in these molecules present significant challenges for structural biology techniques. The use of Uracil-13c4,15n2 and other selectively labeled nucleotides has been instrumental in advancing the field of RNA structural biology.

By incorporating this compound into an RNA molecule, researchers can exploit the unique magnetic properties of the 13C and 15N nuclei. These heavy isotopes have a nuclear spin of ½, just like protons, but resonate at different frequencies. This allows for the use of multidimensional NMR experiments that can correlate the signals from different atoms within the molecule, providing crucial distance and dihedral angle restraints that are used to calculate a high-resolution 3D structure.

The following table summarizes the typical chemical shifts observed for the labeled atoms in this compound, which are essential for resonance assignment in NMR spectra.

| Atom | Typical Chemical Shift Range (ppm) |

| 15N1 | 140 - 160 |

| 15N3 | 160 - 180 |

| 13C2 | 150 - 155 |

| 13C4 | 165 - 170 |

| 13C5 | 95 - 105 |

| 13C6 | 140 - 145 |

Note: Chemical shifts can vary depending on the local chemical environment within the RNA structure.

Furthermore, stable isotope labeling is invaluable for studying the dynamics of RNA. The flexibility and conformational changes of RNA are often directly linked to its function, such as in riboswitch-mediated gene regulation or the catalytic activity of ribozymes. NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium after being perturbed, can provide detailed information about molecular motions on a wide range of timescales. The presence of 13C and 15N nuclei provides additional probes for these relaxation studies, allowing for a more complete picture of the dynamic landscape of the RNA molecule.

Strategies for Overcoming Spectral Challenges in Large Biomolecules using Selective Labeling

One of the major limitations in NMR spectroscopy of biomolecules is the increase in spectral complexity and line broadening as the size of the molecule increases. For large RNAs, the sheer number of atoms leads to severe overlap of signals in the NMR spectrum, making it impossible to resolve and assign individual resonances. This is often referred to as the "spectral crowding" problem. Additionally, as molecules become larger, they tumble more slowly in solution, which leads to faster signal decay and broader spectral lines, further exacerbating the resolution problem.

Selective isotope labeling with compounds like this compound provides an elegant solution to these challenges. Instead of uniformly labeling the entire RNA molecule with 13C and 15N, researchers can choose to incorporate labeled nucleotides only at specific, functionally important sites. This dramatically simplifies the resulting NMR spectrum, as signals will only be observed from the labeled residues.

This approach offers several key advantages:

Reduced Spectral Crowding: By limiting the number of labeled sites, the density of peaks in the NMR spectrum is significantly reduced, allowing for the resolution of individual signals that would otherwise be obscured.

Simplified Resonance Assignment: With fewer signals to consider, the process of assigning each peak to a specific atom in the molecule becomes much more manageable.

Improved Linewidths: Selective labeling can help to minimize the effects of dipolar coupling between adjacent 13C atoms, which is a major source of line broadening in uniformly labeled samples. This results in sharper signals and improved spectral quality.

The following table illustrates a hypothetical example of how selective labeling can simplify an NMR spectrum for a large RNA.

| Labeling Strategy | Number of Expected Uracil-related Signals | Spectral Resolution |

| Uniform 13C/15N Labeling | High (all uracils contribute) | Poor (significant overlap) |

| Selective this compound Labeling | Low (only specific uracils contribute) | High (well-resolved peaks) |

This strategy has enabled the study of much larger and more complex RNA systems than would be possible with traditional uniform labeling methods, pushing the size limit of NMR-based structure determination for nucleic acids.

Real-Time Monitoring of Photochemical Reactions and Mechanistic Elucidation within NMR Systems

The study of reaction mechanisms often requires the detection of transient intermediates and the measurement of kinetic parameters in real-time. Photo-NMR and flow-NMR are specialized techniques that allow for the monitoring of chemical reactions directly within the NMR spectrometer. The use of isotopically labeled reactants, such as this compound, can greatly enhance the utility of these methods for mechanistic studies of photochemical reactions involving nucleic acids.

Photochemical reactions of uracil (B121893) are of significant biological interest, as they are involved in UV-induced DNA damage and have applications in photodynamic therapy. By incorporating this compound into a system and irradiating it with light directly in the NMR probe, researchers can follow the course of the reaction by observing the changes in the NMR spectrum over time.

The distinct signals from the 13C and 15N labels in this compound serve as unique spectroscopic fingerprints. As the starting material is consumed and photoproducts are formed, new peaks corresponding to these products will appear in the spectrum. The chemical shifts of these new peaks can provide valuable structural information about the photoproducts, aiding in their identification. Furthermore, by acquiring spectra at regular intervals during the reaction, it is possible to determine the rates of formation of products and the decay of the starting material, providing detailed kinetic information. This allows for the elucidation of the reaction mechanism, including the identification of any short-lived intermediates that may be involved.

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of molecules in complex mixtures. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry.

Quantitative Metabolite Profiling and Internal Standardization via Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of metabolites in biological samples. This method relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. This compound is ideally suited for this purpose in the quantification of uracil. nih.govuni-muenchen.decaymanchem.com

The principle of IDMS is straightforward. A known amount of the internal standard (this compound) is added to a sample containing an unknown amount of the natural, unlabeled analyte (uracil). The sample is then processed and analyzed by mass spectrometry. Because the labeled and unlabeled forms of uracil are chemically identical, they behave in the same way during sample preparation and analysis, meaning any sample loss or variation in instrument response will affect both compounds equally.

The mass spectrometer can easily distinguish between the unlabeled uracil and the heavier this compound due to their mass difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the exact amount of uracil in the original sample can be calculated with high precision and accuracy.

The following table shows the mass-to-charge ratios (m/z) for unlabeled and labeled uracil, which allows for their distinct detection in a mass spectrometer.

| Compound | Molecular Formula | Exact Mass (Da) |

| Uracil | C₄H₄N₂O₂ | 112.0273 |

| This compound | ¹³C₄H₄¹⁵N₂O₂ | 118.0400 |

This technique is widely used in metabolomics studies to accurately measure the levels of uracil and other metabolites in various biological matrices such as plasma, urine, and cell extracts. nih.gov

Analysis of Nucleic Acid Components and Modifications using Labeled Standards

The analysis of nucleic acid components and their modifications is crucial for many areas of biomedical research, including the study of DNA damage, epigenetics, and RNA biology. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this type of analysis. acs.orgnih.gov The use of stable isotope-labeled standards, such as this compound, is essential for achieving accurate and reliable quantification of these molecules. acs.orgnih.gov

For instance, in the study of oxidative stress, the measurement of damaged DNA and RNA bases is a key indicator of cellular damage. mdpi.com Uracil can arise in DNA through the deamination of cytosine, a common form of DNA damage. Furthermore, oxidative damage can lead to a variety of modified nucleobases. To accurately quantify these low-abundance species in a complex biological matrix, IDMS is employed.

In a typical workflow, a sample of DNA or RNA is enzymatically digested into its constituent nucleosides. A mixture of stable isotope-labeled internal standards, including labeled versions of the canonical and modified nucleosides, is added to the sample. The mixture is then analyzed by LC-MS. The labeled standards co-elute with their unlabeled counterparts and serve as internal references for their quantification. This approach allows for the highly sensitive and specific measurement of a wide range of nucleic acid modifications, providing valuable insights into cellular processes and disease states. acs.orgnih.gov

The use of a suite of labeled standards enables the simultaneous quantification of multiple analytes in a single experiment, as illustrated in the table below for a hypothetical analysis of oxidative damage markers.

| Analyte | Unlabeled m/z | Labeled Standard | Labeled m/z |

| Uracil | 112.0273 | This compound | 118.0400 |

| 8-oxo-Guanine | 167.0440 | 8-oxo-Guanine-¹³C,¹⁵N₂ | 170.0509 |

| Thymine (B56734) Glycol | 160.0430 | Thymine Glycol-¹³C,¹⁵N₂ | 163.0500 |

This methodology is critical for advancing our understanding of the roles that nucleic acid modifications play in health and disease. acs.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Assay Development

The development of robust and sensitive bioanalytical methods is critical for the accurate quantification of endogenous compounds like uracil and its analogs. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a premier analytical technique for this purpose, offering high sensitivity, selectivity, and speed. sciex.comnih.gov A cornerstone of developing reliable quantitative UPLC-MS/MS assays is the use of stable isotope-labeled internal standards (SIL-IS), such as this compound. labchem.com.mynih.gov This internal standard is chemically identical to the analyte (uracil) but has a different mass due to the incorporation of heavy isotopes. Its use is essential for correcting variations that can occur during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the results. waters.comrsc.org

Research has focused on developing and validating UPLC-MS/MS assays for uracil and related pyrimidines, often in the context of screening for dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, a condition that can lead to severe toxicity from fluoropyrimidine drugs like 5-Fluorouracil (B62378). nih.govuu.nl These assays require meticulous optimization of sample extraction, chromatographic separation, and mass spectrometric detection.

Detailed Research Findings

The development process involves several key stages, from sample preparation to method validation. A common approach for plasma samples is a straightforward protein precipitation step, which is efficient and suitable for high-throughput analysis. nih.govuu.nl Chromatographic separation is typically achieved on a reversed-phase column, such as an Acquity UPLC HSS T3, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). waters.comuu.nl This separation is crucial for resolving the analyte from other endogenous matrix components.

Mass spectrometric detection is generally performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode depending on the analyte's properties. uu.nl For uracil, quantification is often achieved in negative ion mode. uu.nl The high selectivity of tandem mass spectrometry is leveraged by using the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. waters.com For instance, a method for analyzing the related compound 5-Fluorouracil monitored the transition m/z 128.97 > 41.82, while its stable isotope-labeled internal standard was monitored using its own unique mass transition. waters.comnih.gov The use of a SIL-IS like this compound ensures that any ion suppression or enhancement caused by the sample matrix affects both the analyte and the standard equally, thus providing a reliable basis for quantification. uu.nl

Validation of the assay is performed to demonstrate its reliability, with key parameters including linearity, sensitivity, precision, and accuracy. amsterdamumc.nlnih.gov Linearity is typically assessed over a defined concentration range, with correlation coefficients (R²) ideally greater than 0.99. tue.nl Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy. sciex.com

One comprehensive study detailed the validation of a UPLC-MS/MS assay for uracil and dihydrouracil (B119008) in human plasma. nih.govuu.nl The validated concentration range for uracil was 1 to 100 ng/mL. nih.gov The assay demonstrated excellent performance, with inter-assay bias and precision for uracil being within ±2.8% and ≤12.4%, respectively. uu.nlamsterdamumc.nl Such results underscore the robustness of UPLC-MS/MS methods when properly developed and validated with an appropriate internal standard.

The following data tables summarize typical parameters and performance characteristics from UPLC-MS/MS assay development studies for uracil and analogous compounds.

Table 1: Example of UPLC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | ACQUITY UPLC System; Tandem Mass Spectrometer |

| Column | ACQUITY UPLC® HSS T3, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | Gradient Elution |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode for Uracil |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable Isotope-Labeled Uracil (e.g., this compound) |

| Sample Preparation | Protein Precipitation |

| Total Run Time | ~5 minutes |

This table presents a compilation of typical conditions reported in the literature. nih.govwaters.comuu.nl

Table 2: Assay Performance and Validation Data for Uracil Quantification

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-assay Precision (% CV) | ≤ 7.4% (at levels > LLOQ) |

| Inter-assay Precision (% CV) | ≤ 12.4% |

| Intra-assay Bias | Within ± 7.3% |

| Inter-assay Bias | Within ± 2.8% |

Data synthesized from a study on the quantification of uracil in human plasma. nih.govuu.nltue.nl

Applications in Metabolic Pathway Elucidation and Flux Analysis

Principles and Methodologies of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a sophisticated analytical technique that utilizes molecules enriched with stable isotopes, such as Uracil-13C4,15N2, to trace their journey through metabolic networks. nih.gov The core principle of SIRM lies in the introduction of a labeled substrate into a biological system, be it cell culture, tissues, or a whole organism, and then monitoring the incorporation of these heavy isotopes into downstream metabolites. nih.gov This methodology provides a dynamic view of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway.

The primary analytical platforms employed in SIRM are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These technologies are capable of distinguishing between molecules that have incorporated the stable isotopes and those that have not, based on the differences in their mass or nuclear spin properties. By analyzing the patterns and extent of isotope labeling in various metabolites over time, researchers can elucidate active metabolic pathways, quantify the contributions of different substrates to a particular metabolite pool, and determine the rates of metabolic reactions. nih.gov This approach offers a significant advantage over traditional metabolomics, which only provides a static snapshot of metabolite concentrations.

13C-Metabolic Flux Analysis (13C-MFA) of Pyrimidine (B1678525) Metabolism

13C-Metabolic Flux Analysis (13C-MFA) is a powerful application of stable isotope tracing that provides quantitative insights into the rates of intracellular metabolic pathways. creative-proteomics.comnih.gov By using substrates labeled with 13C, such as this compound, researchers can track the flow of carbon atoms through the pyrimidine metabolic network. creative-proteomics.com The distribution of 13C in various metabolites is measured, and this data is then used in computational models to estimate the flux through different reactions. nih.gov

Delineation of De Novo Biosynthesis Routes and Salvage Pathways

Pyrimidine nucleotides can be synthesized through two main routes: the de novo pathway, which builds the pyrimidine ring from simpler precursors like amino acids, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. biorxiv.orgbiorxiv.orgresearchgate.net Stable isotope tracers are instrumental in distinguishing the activity of these two pathways. For instance, by providing cells with labeled uracil (B121893), the rate of its incorporation into the nucleotide pool via the salvage pathway can be directly measured.

A study utilizing 15N-alanine as a tracer for the de novo pathway demonstrated the feasibility of quantifying the relative contributions of these two pathways in different tissues. The findings from this research are summarized in the table below.

| Tissue | Contribution of De Novo Synthesis to Uracil Nucleotide Pool (%) | Timeframe |

|---|---|---|

| Liver | 1.5 | 1 hour |

| Intestine | 7.5 | 1 hour |

This table illustrates the differential reliance on the de novo pyrimidine synthesis pathway in liver and intestinal tissues over a one-hour period, as determined by stable isotope tracing.

More advanced techniques, such as Carbon Isotope Imaging and Spectral Tracing (CIIST), have been developed to visualize the activity of both de novo and salvage pathways at the single-cell level, offering unprecedented spatial resolution of these metabolic processes. biorxiv.org

Interplay with Central Carbon Metabolism (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, TCA Cycle)

Pyrimidine metabolism is intricately linked with central carbon metabolism. The building blocks for de novo pyrimidine synthesis are derived from pathways like the tricarboxylic acid (TCA) cycle and glycolysis. Stable isotope tracing with labeled glucose has shown that carbon atoms from glucose are incorporated into the pyrimidine ring, confirming this connection. researchgate.net

The pentose phosphate pathway (PPP) plays a crucial role by producing ribose-5-phosphate, a necessary precursor for the synthesis of nucleotides, including those containing uracil. libretexts.orgvt.educreative-proteomics.com Therefore, the demand for pyrimidine synthesis can directly influence the flux through the PPP. nih.govnih.gov Studies have shown that in regenerating tissues with high proliferative rates, there is an increased demand for nucleotides, leading to an elevated flux of glucose through the PPP to supply the necessary ribose precursors. nih.govnih.gov

While a direct quantification of the impact of this compound salvage on the fluxes of central carbon metabolism is a complex area of ongoing research, the principles of 13C-MFA allow for such investigations. nih.govresearchgate.netmdpi.comresearchgate.net By tracing the labeled uracil and its downstream products, researchers can model how the activation of the pyrimidine salvage pathway alters the metabolic demands on glycolysis, the PPP, and the TCA cycle. For example, increased salvage activity might reduce the need for de novo synthesis, thereby lessening the demand for precursors from the central carbon pathways.

Tracer Studies for Investigating Nutrient Utilization and Energy Production in Biological Systems

Isotopically labeled uracil can be used as a tracer to investigate how cells and organisms utilize available nutrients and generate energy. A key finding in this area is the ability of cells to use the ribose component of uridine (B1682114) (a nucleoside containing uracil) as a fuel source, particularly under conditions of glucose deprivation.

Research has demonstrated that when glucose is scarce, cells can take up uridine and, through the action of uridine phosphorylase, cleave it into uracil and ribose-1-phosphate (B8699412). This ribose-1-phosphate can then enter the pentose phosphate pathway and be converted into glycolytic intermediates, ultimately fueling ATP production. This "uridine bypass" highlights a critical role for pyrimidine salvage in cellular energy homeostasis.

Furthermore, studies using uniformly 13C-labeled nutrients have shown that dietary pyrimidine nucleosides can be incorporated into hepatic RNA, indicating their direct utilization as nutrients. nih.gov This suggests that labeled uracil could be a valuable tool for studying the absorption, distribution, and incorporation of dietary nucleic acid components.

Dynamic Tracking of Metabolic Enzyme Activities (e.g., Uridine Phosphorylase-1)

The rate at which isotopically labeled substrates are converted into products can be used to dynamically track the activity of specific enzymes in situ. For example, the activity of Uridine Phosphorylase-1 (UPP1), a key enzyme in the pyrimidine salvage pathway, can be monitored using labeled uracil or its precursor, uridine. nih.govplos.org

UPP1 catalyzes the reversible reaction: Uridine + Phosphate ↔ Uracil + Ribose-1-phosphate

By introducing a labeled substrate (e.g., this compound) and measuring the rate of appearance of the labeled product (e.g., labeled uridine), the enzymatic activity can be quantified. Isotopic assays for uridine phosphorylase have been developed, confirming the viability of this approach. nih.govcapes.gov.br Such methods allow for the real-time assessment of enzyme kinetics under various physiological or pathological conditions. This is particularly relevant in cancer research, where UPP1 activity can influence the efficacy of certain chemotherapeutic agents. nih.govplos.org The ability to dynamically track UPP1 activity provides valuable information for understanding its regulatory mechanisms and for the development of targeted therapies.

Investigation of Nucleic Acid Dynamics and Repair Mechanisms

Research on RNA Synthesis, Maturation, and Degradation Pathways

Uracil (B121893) is a fundamental component of ribonucleic acid (RNA), where it replaces thymine (B56734) and pairs with adenine. ebsco.com The use of Uracil-13c4,15n2 allows for the labeling of the uracil nucleotide pool, which is then incorporated into RNA during transcription. This isotopic labeling enables researchers to monitor the entire lifecycle of RNA molecules.

By introducing this compound to cells, scientists can measure the rate of de novo RNA synthesis. gla.ac.uk As the labeled uracil is converted into uridine (B1682114) and subsequently into uridine monophosphate, it becomes a direct precursor for RNA production. caymanchem.comcaymanchem.com Tracking the incorporation of the ¹³C and ¹⁵N isotopes into the total RNA population over time provides a quantitative measure of transcriptional activity.

Furthermore, this stable isotope tracing extends to the study of RNA maturation and degradation. Pulse-chase experiments, where cells are first pulsed with this compound and then transferred to media with unlabeled uracil, allow for the monitoring of RNA turnover. The rate at which the labeled RNA species diminish provides direct insight into their stability and the kinetics of their degradation pathways. This approach is crucial for understanding how gene expression is regulated at the post-transcriptional level, as the balance between RNA synthesis and decay determines the steady-state level of any given transcript.

Studies on DNA Replication and Uracil Incorporation into Genomic DNA

Although uracil is a primary component of RNA, it is not normally found in DNA. ebsco.com Its presence in DNA is typically the result of two main processes: the deamination of cytosine to form uracil, or the misincorporation of deoxyuridine triphosphate (dUTP) instead of deoxythymidine triphosphate (dTTP) during DNA replication. scienceinschool.org this compound can be used as an internal standard in mass spectrometry-based methods to precisely quantify the levels of uracil in genomic DNA. nih.gov

In studies investigating the effects of chemotherapeutic agents that inhibit thymidylate synthase (TS), this compound has been instrumental. nih.gov TS inhibition leads to a depletion of the cellular dTTP pool and a corresponding increase in dUTP levels. scienceinschool.orgnih.gov This shift in the dUTP:dTTP ratio increases the likelihood of uracil being incorporated into newly synthesized DNA. scienceinschool.org Researchers have used this compound as a spike-in standard after extracting genomic DNA from treated cells. Following enzymatic digestion of the DNA to release the constituent bases, the amount of genomic uracil can be accurately measured against the known amount of the labeled standard. nih.gov

These studies have allowed for a direct assessment of how different therapeutic strategies impact genome integrity. For instance, research has shown a significant increase in genomic uracil levels in cells treated with TS inhibitors, providing a quantitative biomarker for the drug's on-target effect. nih.gov

Enzymatic Processing and Excision of Uracil in Nucleic Acids (e.g., Uracil DNA Glycosylase Activity)

Cells possess a robust DNA repair mechanism known as base excision repair (BER) to remove uracil from DNA and maintain genome fidelity. scienceinschool.org The key enzyme initiating this process is Uracil DNA Glycosylase (UDG), which recognizes and cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar backbone. nih.govqiagen.com

The application of substrates containing labeled uracil, such as oligonucleotides synthesized with this compound, is pivotal for in vitro assays of UDG activity. These assays measure the efficiency and kinetics of uracil excision by the enzyme. By incubating purified UDG with a labeled DNA substrate, the release of free this compound can be monitored over time, often using mass spectrometry. nih.gov

This methodology is critical for understanding the specificity and activity of different UDG isozymes, such as the nuclear form UNG2 and the mitochondrial form UNG1. nih.gov Research has demonstrated that UNG is the primary enzyme responsible for removing uracil incorporated during replication. nih.gov Furthermore, studies have investigated how the structure of chromatin affects UDG activity, revealing that the enzyme's ability to excise uracil can be influenced by the base's position within a nucleosome. nih.gov The use of labeled substrates in these contexts helps to elucidate the intricate details of how DNA repair enzymes function on physiologically relevant substrates.

A "futile cycling" of BER has been proposed where, under conditions of high dUTP, the repair process itself re-incorporates uracil, leading to an accumulation of DNA strand breaks. scienceinschool.orgnih.gov The ability to quantify both the incorporation and excision of uracil, facilitated by isotopic labeling, is essential for testing such hypotheses.

Nucleotide Turnover and Interconversion Dynamics in Cellular Systems

This compound is an invaluable tracer for metabolic flux analysis, a technique used to map the flow of atoms through metabolic pathways. medchemexpress.com By introducing the labeled uracil into a biological system, researchers can trace its conversion into other pyrimidine (B1678525) and purine (B94841) nucleotides, providing a dynamic view of nucleotide metabolism.

Metabolic studies using stable isotopes have revealed the interconnectedness of different metabolic networks. For example, the nitrogen atoms from labeled glutamine can be traced into the pyrimidine ring of uracil, and similarly, the carbon skeleton from labeled glucose can be found in the ribose moiety of nucleotides. nih.gov Using this compound provides a direct way to study the pyrimidine-specific pathways. This approach allows for the quantification of nucleotide pool sizes and the rates of their turnover, which are critical parameters that can change significantly in various physiological and pathological states, such as cancer. buchem.comnih.gov

Interactive Data Table: Uracil Incorporation in DNA

This table summarizes hypothetical data from an experiment measuring uracil incorporation in the DNA of cells treated with a thymidylate synthase (TS) inhibitor, with and without the inhibition of Uracil DNA Glycosylase (UDG). The data is quantified using a mass spectrometry assay with this compound as an internal standard.

Click to view interactive data

Integration with Multi Omics Research Strategies

Combining Isotope Tracing with Metabolomics for Comprehensive Metabolic Network Mapping

The use of stable isotope tracers like Uracil-13C4,15N2 is a cornerstone of Stable Isotope-Resolved Metabolomics (SIRM), a technique that maps and quantifies metabolic networks. nih.gov When introduced into a biological system, the heavy carbon (¹³C) and nitrogen (¹⁵N) atoms from this compound act as trackers. nih.gov As the labeled uracil (B121893) is metabolized, these heavy isotopes are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify these labeled molecules, revealing the flow of atoms through various biochemical pathways. nih.govfrontiersin.org

This approach allows for a detailed mapping of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. For instance, by tracing the ¹³C and ¹⁵N labels, researchers can elucidate the dynamics of pyrimidine (B1678525) nucleotide synthesis and degradation. nih.gov Studies have successfully used stable isotope probing to track ¹³C from various sources into nucleobases like uracil, providing insights into how different carbon sources influence microbial metabolism in complex environments like soil. asm.orgresearchgate.net This methodology is not limited to a small set of reactions; it can be extended to a genome-scale level, integrating tracer data into comprehensive metabolic models to predict fluxes across the entire network. biorxiv.org The result is a dynamic and quantitative picture of metabolic activity, far more informative than static measurements of metabolite concentrations alone. nih.govfrontiersin.org

| Research Focus | Key Finding | Significance | Reference |

|---|---|---|---|

| Cancer Metabolism | Stable isotope tracing with labeled precursors like glutamine reveals the synthesis pathways of nucleotides, including uracil, in cancer cells. | Demonstrates how cancer cells reprogram metabolism to support proliferation and provides a method to quantify these changes. | nih.gov |

| Microbial Ecology | Temporal patterns in the ¹³C enrichment of uracil and other metabolites from labeled carbon sources correlate with microbial activity and community composition. | Shows how SIP-metabolomics can link specific metabolic activities to microbial populations in complex ecosystems. | asm.orgresearchgate.net |

| Genome-Scale Modeling | A semi-automated pipeline (fluxTrAM) can process tracer-based metabolomics data and integrate it with atomically resolved genome-scale metabolic networks. | Enables the prediction of metabolic fluxes on a genome-wide scale, overcoming previous limitations of analyzing only small, core networks. | biorxiv.org |

Synergistic Approaches with Transcriptomics and Proteomics in Systems Biology Research

Systems biology aims to understand the cell as a complete system by integrating data from various molecular levels. uni-tuebingen.deelsevier.com While metabolomics data from this compound tracing reveals the functional output of metabolic pathways, transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) provide information about the expression of genes and the abundance of enzymes that catalyze these metabolic reactions. nih.gov

Combining these "omics" layers provides a much richer understanding of metabolic regulation. For example, an observed change in the flux through a uracil-related pathway (from metabolomics) can be correlated with changes in the expression of genes encoding the relevant enzymes (from transcriptomics) and the actual levels of those enzyme proteins (from proteomics). nih.gov This integrated approach can distinguish between metabolic shifts caused by transcriptional regulation versus those caused by post-translational modifications or allosteric regulation of enzymes. nih.gov

Several studies have demonstrated the power of integrating transcriptomic and proteomic data to identify key biological functions and pathways. elsevier.comnih.gov When metabolomic data from stable isotope tracing is added, researchers can build a comprehensive model that links gene expression to protein synthesis and, ultimately, to metabolic function. aacrjournals.org This synergy is crucial for understanding how cells adapt their metabolism in response to genetic or environmental changes. uni-tuebingen.decmdm.tw

Computational Modeling and Data Integration for Multi-Level Biological Understanding

The vast datasets generated from multi-omics experiments necessitate the use of sophisticated computational tools and modeling. elsevier.com Computational models are essential for integrating heterogeneous data from metabolomics, transcriptomics, and proteomics to create a unified and predictive model of a biological system. frontiersin.org

For metabolic flux analysis using tracers like this compound, computational software is used to process the raw mass spectrometry data and calculate the distribution of isotopes through the metabolic network. biorxiv.org More advanced computational pipelines, such as fluxTrAM, can integrate this labeled metabolomics data directly with genome-scale metabolic models. biorxiv.org These models incorporate information about all known metabolic reactions in an organism, derived from its genomic data. By constraining the model with experimental flux data, researchers can generate highly accurate predictions of metabolic behavior under different conditions. frontiersin.org

Furthermore, various platforms and tools have been developed to facilitate the visualization and integration of multi-omics data. frontiersin.orgcmdm.tw These tools help researchers identify correlations and causal relationships between genes, proteins, and metabolites, mapping them onto established biological pathways like those in the KEGG database. genome.jp This multi-level integration is critical for moving beyond descriptive analysis to a predictive understanding of complex biological processes and diseases. frontiersin.org

Application in Biomarker Discovery for Metabolic Reprogramming Research

A key application of integrating this compound tracing with multi-omics is in the discovery of biomarkers, particularly in the context of metabolic reprogramming, a hallmark of diseases like cancer. opendentistryjournal.comprimescholars.com Cancer cells alter their metabolic pathways to fuel rapid growth and proliferation. primescholars.com Tracing the metabolism of uracil can help identify these altered pathways and pinpoint specific metabolites or metabolic rates that could serve as biomarkers for diagnosis, prognosis, or therapeutic response. opendentistryjournal.commdpi.com

For instance, uracil itself has been identified as a potential metabolic biomarker in Oral Squamous Cell Carcinoma (OSCC), where its increased levels are associated with tumor advancement and lymph node metastasis. opendentistryjournal.com By using this compound, researchers can dynamically trace the pathways leading to this uracil accumulation, providing a more detailed picture than a simple measurement of its concentration.

The integration of metabolomics with genomics and proteomics can further strengthen biomarker discovery. nih.gov A metabolite identified as a potential biomarker through isotope tracing can be linked to specific gene mutations (genomics) or altered protein expression (proteomics) that are responsible for the metabolic shift. aacrjournals.org This multi-omics signature provides a more robust and mechanistically understood biomarker, which is crucial for developing targeted therapies that exploit the metabolic vulnerabilities of diseased cells. nih.govbenthamscience.com

Research Models and Experimental Systems

Microbial and Lower Eukaryotic Models (e.g., E. coli, Streptococcus pneumoniae in metabolic studies)

The use of stable isotope-labeled compounds like Uracil-13c4,15n2 is fundamental to metabolic flux analysis (MFA) in microorganisms. medchemexpress.comcreative-proteomics.com By supplying labeled substrates to microbial cultures, researchers can trace the flow of atoms through metabolic networks, providing a dynamic view of cellular metabolism. nih.gov While direct studies citing the use of this compound in E. coli or Streptococcus pneumoniae were not prominent, the principles of its application in microbial metabolic research are well-established.

For example, in studies of antibiotic resistance, understanding bacterial metabolism is key. A recent study demonstrated that uracil (B121893) can reprogram the metabolism of Methicillin-resistant Staphylococcus aureus (MRSA), restoring its susceptibility to aminoglycoside antibiotics. frontiersin.org In this context, a labeled compound like this compound could be used to meticulously track the metabolic reprogramming induced by uracil, identifying the specific pathways affected. frontiersin.org Researchers used GC-MS to analyze the metabolome of USA300 cells (a strain of MRSA) in the presence of uracil, identifying significant changes in carbohydrates, amino acids, and fatty acids. frontiersin.org

In yeast, another lower eukaryotic model, the role of uracil in DNA and the effects of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) have been studied extensively. nih.gov Using GC-MS, researchers have quantified the incorporation of uracil and 5-FU into the genomic DNA of yeast. nih.gov The use of this compound as an internal standard in such experiments would provide the necessary precision to detect subtle but significant changes in uracil incorporation under different genetic backgrounds or treatment conditions.

| Research Area | Model Organism | Potential Application of this compound | Key Findings from Related Studies | Reference |

| Antibiotic Resistance | Staphylococcus aureus | Tracing metabolic reprogramming | Uracil enhances the TCA cycle, restoring antibiotic susceptibility. | frontiersin.org |

| Chemotherapy Mechanism | Yeast (Saccharomyces cerevisiae) | Internal standard for quantifying uracil and 5-FU in DNA | Deletion of uracil DNA glycosylase increases uracil in DNA and protects against 5-FU toxicity. | nih.gov |

| Metabolic Flux Analysis | General Microbial | Tracer to map pyrimidine (B1678525) metabolism | MFA reveals dynamic changes in metabolic networks. | nih.govcreative-proteomics.com |

Mammalian Cell Culture Studies for Metabolic and Nucleic Acid Research

In mammalian cell culture, this compound and related labeled compounds are invaluable for investigating nucleic acid metabolism, DNA repair, and the mechanisms of action of various drugs, particularly chemotherapeutics. isotope.com

Studies on the chemotherapeutic agent 5-fluorouracil (5-FU), an analog of uracil, often employ stable isotopes to understand its metabolic fate and effects on DNA. medchemexpress.com 5-FU treatment can lead to the misincorporation of uracil into DNA, a form of DNA damage. nih.gov Research using human cell lines has focused on the role of uracil DNA glycosylase (UNG), the enzyme that removes uracil from DNA, in the toxicity of TS inhibitors. nih.gov By creating a human cell line that expresses an inhibitor of UNG, researchers could measure a more than four-fold increase in genomic uracil levels following treatment with a thymidylate synthase inhibitor. nih.gov The precise quantification of this increase is often facilitated by mass spectrometry using a labeled internal standard like this compound.

Furthermore, uridine (B1682114) phosphorylase knockout embryonic stem (ES) cells have been developed to study the role of this enzyme in 5-FU activation and pyrimidine salvage. nih.gov In these UPase-null cells, the incorporation of 5-FU into nucleic acids was reduced by 2-3 fold compared to wild-type cells, demonstrating the enzyme's critical role. nih.gov Tracing experiments with labeled uracil or its precursors in such systems can elucidate the shifts in metabolic reliance between de novo synthesis and salvage pathways.

| Cell Type/System | Research Focus | Experimental Approach | Key Findings | Reference |

| Human Cancer Cell Lines | Chemotherapy (TS inhibitors) | Inhibition of uracil DNA glycosylase (UNG) | UNG inhibition leads to a >4-fold increase in genomic uracil after treatment, but does not increase toxicity. | nih.gov |

| Murine Embryonic Stem (ES) Cells | 5-Fluorouracil Metabolism | UPase gene knockout | UPase knockout reduces 5-FU incorporation into nucleic acids by 2-3 fold and increases resistance to the drug. | nih.gov |

| General Mammalian Cells | DNA Uracil Content | Assay Development | Development of sensitive assays to measure baseline DNA-uracil levels. | nih.gov |

Pre-clinical Animal Models for Investigating Pyrimidine Metabolism (e.g., Ruminants, Mouse Models for UPP1 function)

Pre-clinical animal models are essential for understanding the systemic effects of altered pyrimidine metabolism. Mouse models with modified expression of Uridine Phosphorylase 1 (UPP1), the enzyme that converts uridine to uracil, have been particularly insightful. uniprot.orggenecards.org

In a recent study investigating the role of UPP1 in cancer metastasis, researchers used isotopically labeled uridine (13C9,15N2-uridine) to probe the enzymatic activity of UPP1 in neutrophils isolated from both wild-type (Upp1+/+) and knockout (Upp1-/-) mice. biorxiv.org They used LC-MS to measure the production of 13C4,15N2-uracil from the labeled uridine. This direct measurement confirmed that UPP1 in neutrophils actively catalyzes the phosphorolysis of uridine to uracil and that the resulting uracil is exported from the cells. biorxiv.org This finding was crucial in linking neutrophil-derived uracil to changes in the pre-metastatic lung environment. biorxiv.org

Another study utilized a transgenic mouse model that overexpresses UPP1 (UPase1-TG) to investigate the link between uridine homeostasis and liver lipid accumulation. nih.gov These mice showed a 25-fold increase in liver UPase activity and a corresponding 13-fold decrease in liver uridine levels, leading to hepatic steatosis. nih.gov While this study measured the end-products, the use of tracers like this compound could provide a more dynamic picture of how uracil and its downstream metabolites contribute to the observed phenotype.

These animal models demonstrate the power of combining genetic manipulation with stable isotope tracing to unravel complex metabolic pathways and their roles in disease.

| Animal Model | Research Question | Isotope Application | Key Finding | Reference |

| UPP1 Knockout Mouse (Upp1-/-) | Role of UPP1 in metastasis | Measured production of 13C4,15N2-uracil from ¹³C₉,¹⁵N₂-uridine in isolated neutrophils. | UPP1 in neutrophils produces and exports uracil, influencing the metastatic niche. | biorxiv.org |

| UPP1 Transgenic Mouse (UPase1-TG) | Uridine homeostasis and liver health | Not directly used, but applicable for flux analysis. | Overexpression of UPP1 depletes liver uridine and causes lipid accumulation. | nih.gov |

| UPase Knockout Embryonic Stem Cells | Role of UPase in fluoropyrimidine activation | Not an animal model, but a pre-clinical cellular model. | UPase is critical for the activation of the prodrug capecitabine (B1668275) to 5-FU. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Advanced Isotope Labeling Strategies and Isotope-Encoded Probes

The use of Uracil-13c4,15n2 is at the forefront of developing more sophisticated isotope labeling strategies. buchem.comisotope.com Researchers are continually refining methods for incorporating stable isotopes into biomolecules to probe their structure, function, and metabolism. This compound serves as a key building block in the synthesis of labeled RNA and DNA precursors, which are essential for nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. isotope.comshoko-sc.co.jp

One of the key advancements is the development of chemo-enzymatic methods for synthesizing custom-labeled nucleotides. nih.gov This approach combines the precision of organic synthesis to place isotopes at specific positions within the uracil (B121893) molecule with the efficiency of enzymatic reactions to produce labeled nucleosides and nucleotides. nih.gov This allows for the creation of previously unattainable labeling patterns, which are crucial for resolving complex RNA structures and dynamics. nih.gov

Furthermore, isotope-encoded probes are being designed to investigate specific biological pathways. For instance, this compound can be used to synthesize labeled uridine (B1682114), which can then be used to trace the metabolic fate of uracil in cells. biorxiv.org This has significant implications for studying nucleotide metabolism and its role in diseases like cancer.

Innovations in Spectroscopic and Mass Spectrometric Methodologies for Enhanced Sensitivity and Resolution

The unique mass signature of this compound makes it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The development of high-resolution mass spectrometry techniques, such as Orbitrap MS, has significantly improved the sensitivity and accuracy of detecting and quantifying molecules like this compound, even in complex biological matrices. chromatographyonline.com

Innovations in ionization techniques, such as nano-electrospray ionization (nano-ESI), are further enhancing the sensitivity of mass spectrometry, allowing for the analysis of smaller sample volumes with reduced background noise. chromatographyonline.com Tandem mass spectrometry (MS/MS) techniques, like those combining quadrupoles with Orbitrap or time-of-flight (TOF) analyzers, provide even greater specificity and resolution for identifying and quantifying labeled compounds. chromatographyonline.com

In the realm of NMR spectroscopy, the use of this compound and other selectively labeled precursors helps to overcome spectral overlap and line broadening, which are major challenges in studying large RNA molecules. mdpi.com These advanced labeling strategies, coupled with novel NMR techniques, are making it possible to study the structure and dynamics of increasingly complex biological systems. acs.org

Computational Advancements in Metabolic Modeling and Flux Prediction Algorithms

This compound plays a crucial role in metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. medchemexpress.com By tracing the incorporation of the heavy isotopes from this compound into various metabolites, researchers can map out and quantify the flow of molecules through metabolic pathways.

Recent advancements in computational modeling are enabling more sophisticated analysis of this data. New algorithms are being developed to integrate large-scale 'omics' data, such as transcriptomics and proteomics, with metabolic network models to predict metabolic fluxes. embopress.orgbhsai.orgbiorxiv.org For example, the E-Flux method uses gene expression data to constrain the maximum flux through metabolic reactions, allowing for the prediction of metabolic states under different conditions. plos.org

Another promising approach is the development of semi-automated pipelines like fluxTrAM, which streamline the process of analyzing tracer-based metabolomics data and integrating it with genome-scale metabolic models. biorxiv.org These computational tools are making it easier to interpret complex datasets and to gain a more comprehensive understanding of cellular metabolism.

Expanding Applications in Fundamental Biological Processes and Mechanistic Biology

The insights gained from studies using this compound are expanding our understanding of a wide range of fundamental biological processes. For example, it is being used to investigate the mechanisms of DNA repair, the role of RNA modifications in gene regulation, and the metabolic pathways that support cell growth and proliferation. nih.govacs.org

In the field of mechanistic biology, which seeks to understand the molecular mechanisms underlying cellular processes, this compound is an invaluable tool. mpg.deharvard.edu By allowing researchers to precisely track the fate of uracil and its derivatives, it helps to elucidate the step-by-step processes of complex biological events like cell division and signal transduction. mpg.de

Recent studies have utilized this compound to investigate the role of uridine phosphorylase-1 (UPP1) in cancer metastasis, demonstrating how this enzyme contributes to the generation of uracil in the tumor microenvironment. biorxiv.org Other research has focused on understanding the degradation pathway of pyrimidines, using this compound to identify and characterize the intermediates of the Rut pathway. asm.org These studies highlight the broad applicability of this labeled compound in uncovering the intricate details of biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.